5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core structure. This compound falls under the category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is , and its molecular weight is 148.16 g/mol. The compound is also known by its CAS number 2795540, which facilitates its identification in chemical databases and literature.
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanol typically involves several synthetic strategies:
The synthesis often utilizes solvents like dimethylformamide or dimethyl sulfoxide and may involve catalysts to enhance reaction rates and yields. For example, using Lewis acids can facilitate the cyclization step effectively.
The molecular structure of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanol features a fused bicyclic system composed of a pyridine and an imidazole ring.
The canonical SMILES representation is C1=NC2=C(N1)C(=CN=C2)C(=O)C=C, which describes the connectivity of atoms in the molecule.
5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanol can undergo various chemical reactions:
These reactions are typically conducted under mild conditions to preserve the integrity of the heterocyclic structure while achieving desired transformations.
The mechanism of action for 5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanol is primarily attributed to its interaction with biological targets such as enzymes and receptors.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm the identity and purity of the compound.
5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanol has several scientific uses:
This compound exemplifies the versatility and importance of heterocyclic compounds in both synthetic chemistry and biological applications.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5